2,4-dimethyl-3-(N-methyl4-chlorobenzenesulfonamido)-N-(propan-2-yl)benzene-1-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-dimethyl-3-(N-methyl4-chlorobenzenesulfonamido)-N-(propan-2-yl)benzene-1-sulfonamide is a complex organic compound that belongs to the class of sulfonamides Sulfonamides are known for their wide range of applications in medicinal chemistry, particularly as antibiotics
Preparation Methods
The synthesis of 2,4-dimethyl-3-(N-methyl4-chlorobenzenesulfonamido)-N-(propan-2-yl)benzene-1-sulfonamide involves multiple steps. The starting materials typically include 4-chloro-N-methylbenzenesulfonamide and 2,4-dimethylbenzenesulfonyl chloride. The reaction conditions often require the presence of a base such as triethylamine and a solvent like dichloromethane. The reaction proceeds through nucleophilic substitution, where the sulfonamide group is introduced to the aromatic ring. Industrial production methods may involve similar synthetic routes but on a larger scale with optimized conditions for higher yields and purity.
Chemical Reactions Analysis
2,4-dimethyl-3-(N-methyl4-chlorobenzenesulfonamido)-N-(propan-2-yl)benzene-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amine derivatives.
Substitution: The compound can undergo electrophilic substitution reactions, particularly at the aromatic ring, using reagents like bromine or chlorine under controlled conditions.
Scientific Research Applications
This compound has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s sulfonamide group makes it a potential candidate for studying enzyme inhibition and protein interactions.
Medicine: Due to its structural similarity to other sulfonamide-based drugs, it may have potential as an antibacterial or antifungal agent.
Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2,4-dimethyl-3-(N-methyl4-chlorobenzenesulfonamido)-N-(propan-2-yl)benzene-1-sulfonamide involves its interaction with biological targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), a substrate for bacterial enzymes, leading to competitive inhibition. This inhibition disrupts the synthesis of folic acid in bacteria, ultimately leading to their death.
Comparison with Similar Compounds
Similar compounds include other sulfonamides like 4-chloro-N-methylbenzenesulfonamide and N-isopropyl-2,4-dimethylbenzenesulfonamide. Compared to these, 2,4-dimethyl-3-(N-methyl4-chlorobenzenesulfonamido)-N-(propan-2-yl)benzene-1-sulfonamide has a unique combination of substituents that may enhance its biological activity and specificity. The presence of both chloro and isopropyl groups can influence its chemical reactivity and interaction with biological targets.
Properties
IUPAC Name |
3-[(4-chlorophenyl)sulfonyl-methylamino]-2,4-dimethyl-N-propan-2-ylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23ClN2O4S2/c1-12(2)20-26(22,23)17-11-6-13(3)18(14(17)4)21(5)27(24,25)16-9-7-15(19)8-10-16/h6-12,20H,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JRKHCQYALASTOD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1)S(=O)(=O)NC(C)C)C)N(C)S(=O)(=O)C2=CC=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23ClN2O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.